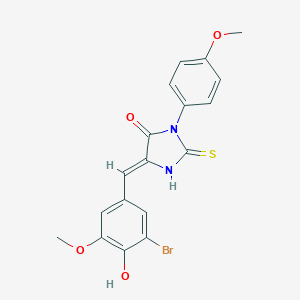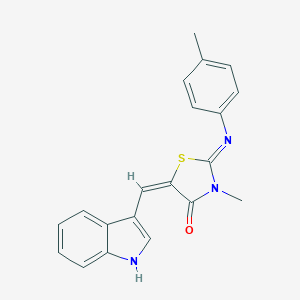
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as BMHBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies related to cancer cell growth inhibition, apoptosis induction, and reactive oxygen species scavenging. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, there are also some limitations to its use. This compound is not very water-soluble, which may limit its use in certain experiments. It also has not been extensively studied in vivo, which may limit its potential use in animal studies.
Direcciones Futuras
There are several future directions for the study of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is to further explore its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. It has anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Métodos De Síntesis
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using different methods. One of the most common methods is the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol, and the product is obtained after purification using column chromatography or recrystallization.
Propiedades
Fórmula molecular |
C18H15BrN2O4S |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O4S/c1-24-12-5-3-11(4-6-12)21-17(23)14(20-18(21)26)8-10-7-13(19)16(22)15(9-10)25-2/h3-9,22H,1-2H3,(H,20,26)/b14-8- |
Clave InChI |
BBFQSBFWIUYMPP-ZSOIEALJSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306919.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306920.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306921.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306924.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306925.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306927.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306928.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306930.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306931.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306932.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306934.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306936.png)

